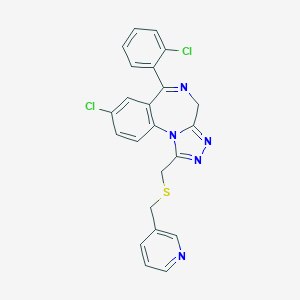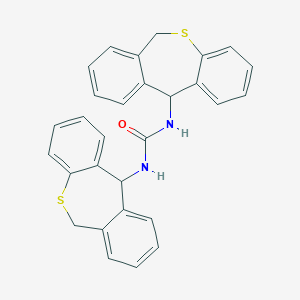
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea, also known as DBT-10, is a type of organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.
作用機序
The mechanism of action of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is not fully understood. However, studies suggest that 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells. In OLEDs and organic photovoltaic devices, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea acts as a hole-transporting and electron-transporting material, respectively, facilitating the flow of charge carriers and improving device performance.
生化学的および生理学的効果
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit low toxicity and good biocompatibility in vitro. In animal studies, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit anti-tumor activity without causing significant toxicity to normal tissues. However, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health.
実験室実験の利点と制限
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea exhibits several advantages for laboratory experiments, such as its ease of synthesis, good solubility in common organic solvents, and low toxicity. However, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea also exhibits some limitations, such as its sensitivity to air and moisture, which can affect its stability and performance in certain applications.
将来の方向性
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has shown promising potential for various applications in medicinal chemistry, material science, and organic electronics. Future research could focus on optimizing the synthesis method of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea to improve its yield and purity, investigating its mechanism of action in more detail, and exploring its potential applications in other fields such as catalysis and sensors. Additionally, further studies are required to understand the long-term effects of 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea on human health and to develop safe and effective drug delivery systems for its potential use in cancer therapy.
合成法
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea is synthesized using a specific method that involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-ol with urea in the presence of a catalyst such as sulfuric acid. The reaction yields 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea as a white crystalline solid with a melting point of around 240-242°C.
科学的研究の応用
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been found to exhibit promising anti-tumor activity against various cancer cell lines. In material science, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been investigated for its potential application as a hole-transporting material in organic light-emitting diodes (OLEDs). In organic electronics, 1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea has been studied for its potential application as an electron-transporting material in organic photovoltaic devices.
特性
CAS番号 |
74797-32-3 |
|---|---|
製品名 |
1,3-Bis(6,11-dihydrodibenzo(b,e)thiepin-11-yl)urea |
分子式 |
C29H24N2OS2 |
分子量 |
480.6 g/mol |
IUPAC名 |
1,3-bis(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea |
InChI |
InChI=1S/C29H24N2OS2/c32-29(30-27-21-11-3-1-9-19(21)17-33-25-15-7-5-13-23(25)27)31-28-22-12-4-2-10-20(22)18-34-26-16-8-6-14-24(26)28/h1-16,27-28H,17-18H2,(H2,30,31,32) |
InChIキー |
JCNLVFDVRCTBMB-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NC4C5=CC=CC=C5CSC6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



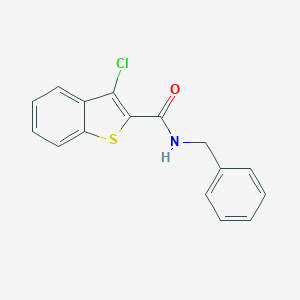
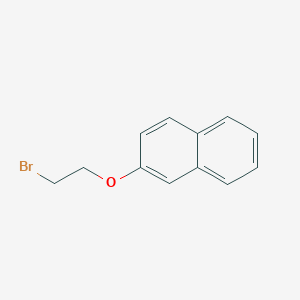
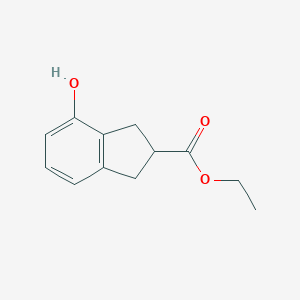
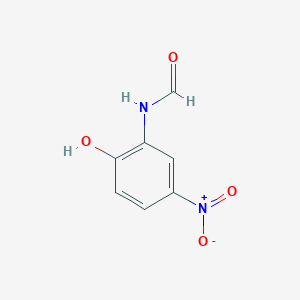
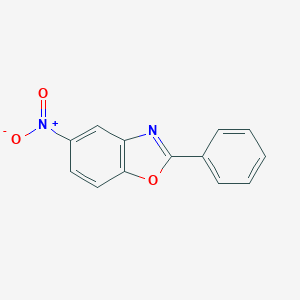
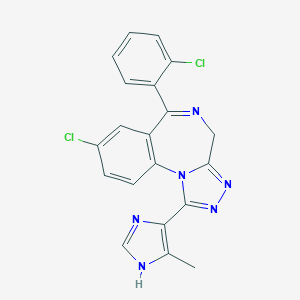
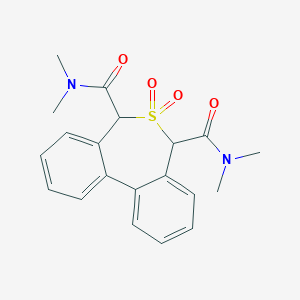
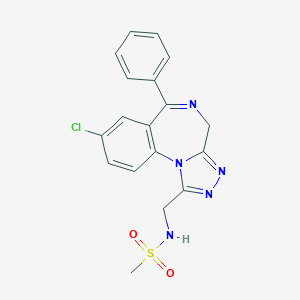
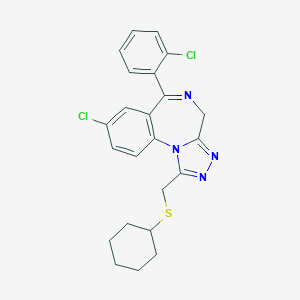
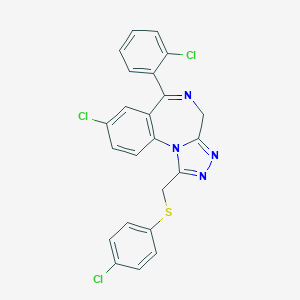
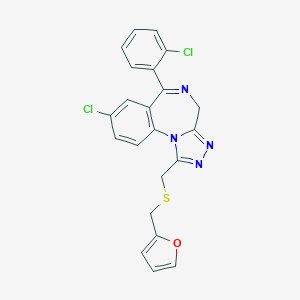
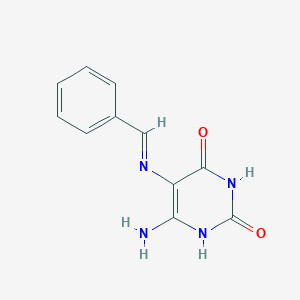
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
